molecular formula C21H21N3O5S B2701791 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide CAS No. 1797023-22-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2701791
CAS RN: 1797023-22-3
M. Wt: 427.48
InChI Key: AFQMVDVSAANYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Sulfonamides (sulfa drugs) are well-known antibacterial agents due to their low cost, low toxicity, and effectiveness against various bacterial strains. In this context, the synthesized compound has been evaluated for its antibacterial potential. Biofilm inhibition studies against Escherichia coli and Bacillus subtilis revealed that two of the compounds were active inhibitors of these pathogenic bacterial strains. Additionally, most of the new molecules exhibited mild cytotoxicity, suggesting their potential use as safe antibacterial agents .

Pharmacophore Properties

Structural Insights

The compound’s structure includes a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which plays a crucial role in its biological activity. Notably, the presence of signals at δ 64 ppm in the NMR spectrum corresponds to the C-2 and C-3 carbons of the benzodioxane ring system .

Chemical Information

properties

IUPAC Name

3-(benzenesulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(10-11-30(26,27)18-6-2-1-3-7-18)23-16-12-22-24(13-16)14-17-15-28-19-8-4-5-9-20(19)29-17/h1-9,12-13,17H,10-11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQMVDVSAANYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.